molecular formula C18H14Cl2N2O4S B4628127 N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE

N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE

Cat. No.: B4628127
M. Wt: 425.3 g/mol
InChI Key: FNGMJAWYQDJLBF-UHFFFAOYSA-N
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Description

N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}-2-methyl-3-furamide is a synthetic organic compound with a complex structure It contains a dichlorophenyl group, a sulfamoyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}-2-methyl-3-furamide typically involves multiple steps. One common route includes the following steps:

    Formation of the dichlorophenyl sulfonamide: This step involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with aniline to form the corresponding sulfonamide.

    Coupling with the furamide moiety: The sulfonamide is then coupled with 2-methyl-3-furamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}-2-methyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}-2-methyl-3-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}-2-methyl-3-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}-2-methyl-3-furamide: is similar to other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-11-17(6-7-26-11)18(23)21-14-2-4-16(5-3-14)27(24,25)22-15-9-12(19)8-13(20)10-15/h2-10,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGMJAWYQDJLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE
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N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE
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N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE
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N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE
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N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE
Reactant of Route 6
N-{4-[(3,5-DICHLOROPHENYL)SULFAMOYL]PHENYL}-2-METHYL-3-FURAMIDE

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